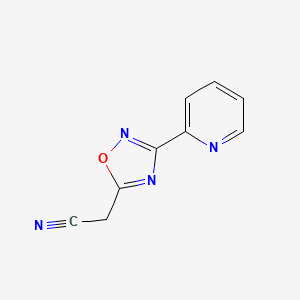

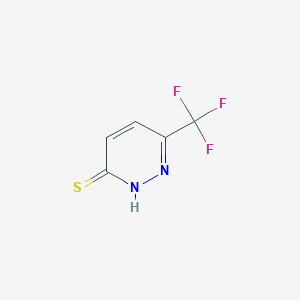

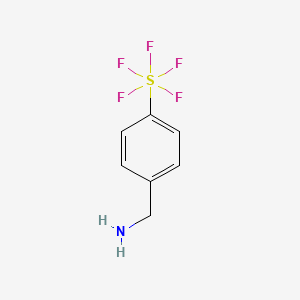

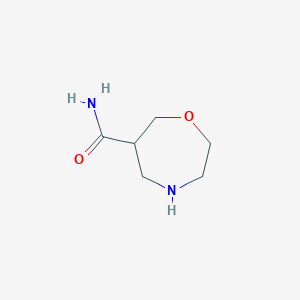

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Vue d'ensemble

Description

“(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” is a chemical compound that has been identified as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) that potentiates ACh-induced currents in HEK293 cells expressing human α4β2 subunit-containing nAChRs .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which include “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, has been achieved through various methods. One efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” has been studied using single crystal X-ray diffraction methods . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

Ruthenium Complexes Synthesis

Ruthenium (II) complexes have been synthesized using derivatives of 3-(pyridin-2-yl)-1,2,4-triazine, which are structurally similar to the compound . These complexes exhibit unique UV/Vis properties and have potential applications in medicine, particularly in diagnosing and treating tumor diseases .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown a broad spectrum of biological activities relevant to agriculture. They have been synthesized and evaluated for their effectiveness against plant diseases, demonstrating moderate nematocidal activity and anti-fungal properties. Notably, certain derivatives have exhibited strong antibacterial effects on pathogens affecting rice crops .

Biofilm Protein Measurement

Derivatives of pyridin-2-yl compounds have been used in the indirect measurement of microbial colonization in biofilms. This is achieved by extracting and measuring the total protein content, which originates from microorganisms within the biofilm .

N-Heterocycles Synthesis

The compound can be used as a precursor for the synthesis of various N-heterocycles. These heterocycles have applications in pharmaceuticals and can be synthesized through reactions with ethylenediamine and 1,3-diaminopropane .

Catalysis and Magnetization

Complexes based on pyridin-2-yl derivatives have been studied for their catalytic properties, particularly in oxygen evolution reactions (OER) under basic conditions. Additionally, some of these complexes exhibit slow magnetization relaxation behavior, which could be significant in materials science .

Photodynamic and Photothermal Therapy

The structural analogs of the compound have been used in photodynamic (PDT) and photothermal (PTT) therapies. These therapies are emerging as effective treatments for cancer, utilizing light to activate therapeutic agents .

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities .

Pharmacokinetics

The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Action Environment

The compound is a solid at room temperature , suggesting it may be stable under standard storage conditions.

Orientations Futures

The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPBUCWFPVJOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)

![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)